molecular formula C26H22O2Sn B14607483 [(4-Methylbenzoyl)oxy](triphenyl)stannane CAS No. 61057-37-2

[(4-Methylbenzoyl)oxy](triphenyl)stannane

Cat. No.: B14607483
CAS No.: 61057-37-2
M. Wt: 485.2 g/mol
InChI Key: IGTWITHILTVSIY-UHFFFAOYSA-M
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Description

(4-Methylbenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 4-methylbenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzoyl)oxystannane typically involves the reaction of triphenyltin chloride with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

Ph3SnCl+4-Methylbenzoyl chloride(4-Methylbenzoyl)oxystannane+HCl\text{Ph}_3\text{SnCl} + \text{4-Methylbenzoyl chloride} \rightarrow \text{(4-Methylbenzoyl)oxystannane} + \text{HCl} Ph3​SnCl+4-Methylbenzoyl chloride→(4-Methylbenzoyl)oxystannane+HCl

Industrial Production Methods

Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzoyl)oxystannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Tin oxides and corresponding carboxylic acids.

    Reduction: Lower oxidation state tin compounds and alcohols.

    Substitution: New organotin compounds with different acyl or nucleophilic groups.

Scientific Research Applications

Chemistry

(4-Methylbenzoyl)oxystannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in radical reactions.

Biology

Organotin compounds, including (4-Methylbenzoyl)oxystannane, have been studied for their biological activity, including antimicrobial and antifungal properties.

Medicine

Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.

Industry

In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of PVC.

Mechanism of Action

The mechanism of action of (4-Methylbenzoyl)oxystannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybenzoyl)oxystannane
  • (4-Chlorobenzoyl)oxystannane
  • (4-Bromobenzoyl)oxystannane

Uniqueness

(4-Methylbenzoyl)oxystannane is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and stability compared to other similar compounds. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.

Properties

CAS No.

61057-37-2

Molecular Formula

C26H22O2Sn

Molecular Weight

485.2 g/mol

IUPAC Name

triphenylstannyl 4-methylbenzoate

InChI

InChI=1S/C8H8O2.3C6H5.Sn/c1-6-2-4-7(5-3-6)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

IGTWITHILTVSIY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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